(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
Description
(S)-1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine HCl is a chiral amine hydrochloride salt featuring a brominated pyridine core and a trifluoroethylamine moiety. The stereochemistry at the chiral center (S-configuration) and the electron-withdrawing bromine and trifluoromethyl groups influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H7BrClF3N2 |
|---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
(1S)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChI Key |
DCVRGGKRXOTNTN-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](C(F)(F)F)N)Br.Cl |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several key steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Trifluoroethylation: The bromopyridine intermediate is then subjected to a trifluoroethylation reaction to introduce the trifluoroethanamine group.
Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, while the trifluoroethanamine group can influence the compound’s pharmacokinetic properties. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₇BrClF₃N₂ (calculated from analogs in ).
- Molecular Weight : ~291.5 g/mol.
- Structural Features :
Comparative Analysis with Structurally Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-Isomers
The (R)-enantiomer of this compound, (R)-1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine HCl (CAS: 1391414-17-7), shares identical molecular weight and formula but differs in stereochemistry. Enantiomers often exhibit divergent biological activities. For example, in kinase inhibitor development, the (S)-isomer may show higher binding affinity due to spatial compatibility with chiral enzyme pockets .
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | Not explicitly stated | 1391414-17-7 |
| Molecular Weight | ~291.5 g/mol | 291.50 g/mol |
| Biological Relevance | Potential kinase inhibition | Similar synthesis, untested |
Positional Isomers: Bromine Substitution on Pyridine
Variations in bromine placement on the pyridine ring significantly alter electronic properties and intermolecular interactions:
Lower molecular weight (255.04 g/mol) due to absence of HCl counterion .
(S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine HCl (CAS: 2089671-88-3):
- Bromine at the 3-position creates distinct electronic effects, altering binding in receptor assays.
- Molecular weight: 291.50 g/mol .
Halogen-Substituted Analogs
Complex Derivatives with Additional Functional Groups
- (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine HCl (CAS: 1626335-72-5): Dibromopyridine and difluorophenyl groups enhance steric bulk (MW: 428.5 g/mol). Potential applications in multi-targeted drug discovery .
Biological Activity
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Details |
|---|---|
| Common Name | (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl |
| CAS Number | 1391532-79-8 |
| Molecular Formula | C₇H₇BrClF₃N₂ |
| Molecular Weight | 291.49 g/mol |
The biological activity of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl is primarily attributed to its interaction with various cellular targets. It is believed to act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of cancers and other diseases characterized by abnormal cell signaling. The compound's ability to inhibit specific kinases can lead to reduced tumor growth and improved therapeutic outcomes.
Biological Activities
Research indicates that (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through its action on specific signaling pathways.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of bromopyridine compounds have shown promising results in inhibiting cancer cell lines. The specific activity of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl was evaluated against various cancer types, demonstrating significant cytotoxicity at micromolar concentrations.
- Study 2 : Research in Bioorganic & Medicinal Chemistry Letters highlighted the compound's selectivity towards certain kinases involved in cancer progression. The study utilized in vitro assays to assess the inhibition rates and found that the compound effectively reduced kinase activity related to tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
